An In-Depth Technical Guide to N-Allylhex-5-en-1-amine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-Allylhex-5-en-1-amine: Structure, Properties, and Synthesis
An Introduction for the Modern Researcher
N-Allylhex-5-en-1-amine represents a unique molecular architecture of interest to researchers in organic synthesis and drug development. As a secondary amine featuring two terminal alkene functionalities, it offers a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical structure, predicted physical properties, likely spectroscopic signature, a proposed synthetic pathway, and expected reactivity. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from structurally related molecules and established principles of organic chemistry to provide a robust predictive profile.
Chemical Structure and Identification
The fundamental structure of N-Allylhex-5-en-1-amine consists of a hex-5-en-1-amine backbone with an allyl group attached to the nitrogen atom.
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IUPAC Name: N-(prop-2-en-1-yl)hex-5-en-1-amine
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Molecular Formula: C₉H₁₇N
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Molecular Weight: 139.24 g/mol
Predicted Physical and Chemical Properties
The physical properties of N-Allylhex-5-en-1-amine can be estimated by examining related compounds. The following table provides a summary of these predicted properties.
| Property | Predicted Value | Rationale and Supporting Data |
| Physical Form | Liquid | Similar short-chain amines and alkenes are liquids at room temperature.[6] |
| Boiling Point | ~180-190 °C | The boiling point of the parent amine, hex-5-en-1-amine, is 139.6 °C.[3] The addition of an allyl group would be expected to increase the molecular weight and van der Waals forces, thus raising the boiling point. For comparison, di-n-hexylamine has a boiling point of 192-195 °C.[7] |
| Density | ~0.78-0.80 g/cm³ | The density of hex-5-en-1-amine is 0.784 g/cm³.[3] The addition of the allyl group is not expected to significantly alter the density. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | The amine functionality provides some capacity for hydrogen bonding with water, but the C9 hydrocarbon chain will limit aqueous solubility. It is expected to be miscible with common organic solvents like ethanol, diethyl ether, and chloroform, similar to other amines.[6] |
| pKa | ~10.5 | The predicted pKa of hex-5-en-1-amine is 10.60.[3] The N-allyl group is not expected to significantly alter the basicity of the amine. |
Spectroscopic Profile: A Predictive Analysis
¹H NMR Spectroscopy:
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Vinyl Protons: Two distinct sets of signals in the range of δ 4.9-5.9 ppm. One set corresponding to the protons of the hexenyl group and another for the allyl group. Each set would exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.
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Allylic Protons: Protons adjacent to the double bonds and the nitrogen atom would appear as multiplets in the range of δ 2.0-3.5 ppm.
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Aliphatic Protons: The methylene protons of the hexenyl chain would resonate as multiplets in the range of δ 1.3-1.7 ppm.
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N-H Proton: A broad singlet in the range of δ 0.5-2.0 ppm, the chemical shift of which would be dependent on concentration and solvent.
¹³C NMR Spectroscopy:
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Alkene Carbons: Four signals in the downfield region of the spectrum, typically between δ 114-140 ppm.
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Aliphatic Carbons: Signals corresponding to the methylene carbons of the hexenyl and allyl groups would appear in the range of δ 25-55 ppm.
Infrared (IR) Spectroscopy:
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N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.
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C=C Stretch: A medium absorption band around 1640 cm⁻¹.
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=C-H Stretch: A medium to strong absorption band just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
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C-N Stretch: A medium absorption band in the region of 1000-1250 cm⁻¹.
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=C-H Bend (Out-of-Plane): Strong absorption bands in the 910-1000 cm⁻¹ region, characteristic of terminal alkenes.
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 139.
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Fragmentation: Expect to see fragmentation patterns resulting from the loss of allyl (m/z = 41) and hexenyl (m/z = 83) groups, as well as alpha-cleavage adjacent to the nitrogen atom.
Proposed Synthesis: Allylation of Hex-5-en-1-amine
A straightforward and logical approach to the synthesis of N-Allylhex-5-en-1-amine is the direct N-alkylation of hex-5-en-1-amine with an allyl halide, such as allyl bromide.[9] This is a classic method for the formation of secondary amines.
Reaction Scheme:
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hex-5-en-1-amine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF.
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Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), to neutralize the HBr formed during the reaction.
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Addition of Alkylating Agent: Slowly add allyl bromide (1.0-1.2 equivalents) to the stirred solution at room temperature.
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Allylhex-5-en-1-amine.
Logical Flow of the Proposed Synthesis:
Caption: Proposed synthetic workflow for N-Allylhex-5-en-1-amine.
Chemical Reactivity: A Molecule with Dual Functionality
The reactivity of N-Allylhex-5-en-1-amine is dominated by the presence of the secondary amine and the two terminal alkene groups.
Reactions of the Secondary Amine:
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Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It will readily react with electrophiles such as alkyl halides and acid chlorides to form tertiary amines and amides, respectively.[9]
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Reaction with Aldehydes and Ketones: It can undergo condensation reactions with aldehydes and ketones to form enamines.[10]
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Hinsberg Test: As a secondary amine, it is expected to react with benzenesulfonyl chloride to form a sulfonamide that is insoluble in alkali.[9]
Reactions of the Alkene Groups:
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Electrophilic Addition: The double bonds will undergo typical electrophilic addition reactions with reagents such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst).
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Reduction: The double bonds can be reduced to the corresponding alkane by catalytic hydrogenation (e.g., H₂/Pd-C).
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Oxidation: The alkenes can be oxidized by reagents such as potassium permanganate or ozone to form diols or carbonyl compounds, respectively.
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Radical Reactions: The terminal alkenes can participate in radical addition and polymerization reactions. The hex-5-enyl moiety can also undergo intramolecular radical cyclization reactions.[11]
Conclusion
N-Allylhex-5-en-1-amine is a structurally intriguing molecule with significant potential as a building block in organic synthesis. While direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from the well-established chemistry of its constituent functional groups. This guide provides a foundational framework for researchers and scientists to design experiments and explore the synthetic utility of this versatile compound.
References
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Cheméo. (n.d.). Hexylamine, N,N-di(allyl)- Chemical & Physical Properties. Retrieved from [Link]
-
J-Global. (n.d.). N-Tosyl-N-allyl-5-hexene-1-amine | Chemical Substance Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). HEX-5-EN-1-AMINE | CAS 34825-70-2. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hexen-1-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
PMC. (n.d.). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diallylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR Spectral Data of 1-5. Retrieved from [Link]
-
LookChem. (n.d.). 1-AMINO-5-HEXENE. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethylhexylamine. Retrieved from [Link]
-
Magritek. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]
-
ResearchGate. (2015, June 2). A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-hexen-1-amine (C6H13N). Retrieved from [Link]
-
Jiaxing Jlight Chemicals Co., Ltd. (n.d.). Hex-5-en-1-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of methyl-substituted Hex-5-enyl and Pent-4-enyl radicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Tetrasubstituted Enamines Using Secondary Amines and In Situ-Generated Allenes from Nitrocyclopropanes. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]
Sources
- 1. HEX-5-EN-1-AMINE | CAS 34825-70-2 [matrix-fine-chemicals.com]
- 2. 5-Hexen-1-amine | C6H13N | CID 533877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1-AMINO-5-HEXENE | 34825-70-2 [chemicalbook.com]
- 5. Hex-5-en-1-amine - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 6. 烯丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. DI-N-HEXYLAMINE | 143-16-8 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
